Hydrogen Bond Donor Capacity: A Key Differentiator from Dichloro-Substituted Benzothiazole Amide Leads
A critical structural distinction between CAS 2034450-07-0 and the clinical lead CRS400393 (CAS 2253175-64-1) is the presence of a secondary alcohol group, which furnishes one hydrogen bond donor (HBD). CRS400393, containing a dichloro-benzothiazole core and a bicyclononane carboxamide, has an HBD count of zero on the N-substituent [1]. Hydrogen bond donor count is a fundamental parameter in Lipinski's Rule of Five and influences membrane permeability, solubility, and off-target binding [2]. The additional HBD in CAS 2034450-07-0 is predicted to reduce logP and increase aqueous solubility relative to CRS400393, which has a reported XLogP of 4.87 [3]. This difference is meaningful for assay design: CRS400393's high logP drives extensive protein binding (requiring specialized medium for MIC testing), whereas CAS 2034450-07-0 may exhibit more favorable free fraction in standard assay media [1].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 1 HBD (secondary alcohol group) |
| Comparator Or Baseline | CRS400393: 0 HBD on N-substituent region |
| Quantified Difference | ΔHBD = +1 relative to CRS400393 |
| Conditions | Structural analysis; physicochemical property prediction |
Why This Matters
A higher HBD count predicts altered solubility and protein-binding profiles that directly affect in vitro assay interpretation and compound handling protocols, making independent procurement of CAS 2034450-07-0 essential for SAR studies where hydrogen-bonding potential is a variable under investigation.
- [1] Ochsner UA, De Groote MA, Jarvis TC, et al. Microbiological profile, preclinical pharmacokinetics and efficacy of CRS0393, a novel antimycobacterial agent targeting MmpL3. Tuberculosis. 2023;138:102288. doi:10.1016/j.tube.2022.102288. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
- [3] IUPHAR/BPS Guide to Pharmacology. CRS0393 Ligand Page (Ligand ID: 14410) – Physicochemical Properties. Accessed May 2026. View Source
